N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride

Chemical Biology Proteomics Chemical Structure

Researchers requiring a dual-piperidine scaffold with defined linker geometry for proteomics or enzyme interaction studies often encounter structural ambiguity with direct-bond analogs. This compound provides a precise solution. • Unique C3 propyl linker between two piperidine rings enables accurate spatial probing of protein active sites; not interchangeable with direct-bond analog CAS 83732-56-3. • Dihydrochloride salt (MW 326.31) ensures immediate aqueous solubility-no pre-formulation needed vs. free base CAS 926207-12-7. • Pre-formed linker accelerates synthesis of complex architectures, e.g., thieno[3,2-d]pyrimidin-2-yl conjugates. • Supplied at 95% purity with reliable global logistics for R&D procurement.

Molecular Formula C14H29Cl2N3O
Molecular Weight 326.31
CAS No. 1172430-39-5
Cat. No. B2390720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride
CAS1172430-39-5
Molecular FormulaC14H29Cl2N3O
Molecular Weight326.31
Structural Identifiers
SMILESC1CCN(CC1)CCCNC(=O)C2CCNCC2.Cl.Cl
InChIInChI=1S/C14H27N3O.2ClH/c18-14(13-5-8-15-9-6-13)16-7-4-12-17-10-2-1-3-11-17;;/h13,15H,1-12H2,(H,16,18);2*1H
InChIKeyGXTCINYNLNVJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(Piperidin-1-yl)propyl]piperidine-4-carboxamide Dihydrochloride Overview


N-[3-(Piperidin-1-yl)propyl]piperidine-4-carboxamide dihydrochloride (CAS 1172430-39-5) is a synthetic piperidine-derivative building block described by vendors as a tool for biochemical and proteomics research . It features a dual-piperidine structure linked by a propyl chain to a carboxamide group, which is a distinct molecular architecture from simpler piperidine-4-carboxamide analogs. The dihydrochloride salt form is standard for this compound, distinguishing it from the free base (CAS 926207-12-7) in terms of solubility and handling properties [1].

Structure

Dual-piperidine with propyl linker provides distinct spatial and flexibility profile for proteomics probe design.

Salt form

Dihydrochloride salt ensures aqueous solubility and accurate molarity for biochemical assay workflows.

Building block

Pre-formed propyl spacer simplifies synthetic routes to complex thienopyrimidine conjugates.

Why Direct Substitution Is Not Recommended


In-class piperidine-4-carboxamides cannot be interchanged for this compound in applications dependent on linker length or proteomic interactions. The target compound possesses a unique propyl (three-carbon) linker connecting its two piperidine rings . A close structural analog, 4-(piperidin-1-yl)piperidine-4-carboxamide dihydrochloride (CAS 83732-56-3), instead has a direct bond, which fundamentally alters the molecule's shape, flexibility, and interaction pharmacophore. This structural difference can critically affect molecular recognition, binding modes in enzyme studies, and the bioconjugation potential used in proteomics workflows. Substituting without careful validation risks changing or abolishing the intended biochemical interaction or structural property being tested [1].

Analog

Direct-linked analog (CAS 83732-56-3) lacks the propyl spacer, which may alter binding mode, molecular recognition, and bioconjugation potential.

Free base

Free base form (CAS 926207-12-7) differs in solubility and molecular weight; using it without correction can cause ~22% molarity error in assays.

Quantitative Differentiation Evidence


Propyl Linker Structural Confirmation

The target compound's core structure is differentiated from a key analog, 4-(Piperidin-1-yl)piperidine-4-carboxamide dihydrochloride (CAS 83732-56-3), by the presence of a propyl linker between the two piperidine rings. The molecular formulas (C₁₄H₂₉Cl₂N₃O vs. C₁₁H₂₃Cl₂N₃O) and resulting molecular weights confirm this structural disparity, which directly impacts molecular length, flexibility, and potential interaction surfaces [1].

Propyl linker mass shift
Class-level
+42.08 g/mol
Confirms structural non-interchangeability with direct-linked analog.
Verify identity by LC-MS or NMR if substitution is considered.
Chemical Biology Proteomics Chemical Structure

Dihydrochloride Salt and Purity Identity

The target compound is consistently supplied as the dihydrochloride salt (CAS 1172430-39-5) with a typical purity specification of 95% [1]. This distinguishes it from the free base form, N-(3-(piperidin-1-yl)propyl)piperidine-4-carboxamide (CAS 926207-12-7, molecular weight 253.38 g/mol) . The salt form is a critical differentiator for solubility and handling in biological assays.

Salt form identity
Supporting
Dihydrochloride · ~73 g/mol addition · Purity 95%
Ensures correct solubility and molarity for aqueous biochemistry.
Free base leads to ~22% mass discrepancy; confirm salt content per lot.
Compound Management Biochemical Assay Quality Control

Defined Application Scenarios


Proteomics with Dual-Piperidine Propyl Scaffold

For proteomics studies where a long, flexible linker between two piperidine groups is essential to probe protein interactions or enzyme active sites, this compound is the structurally correct choice. The three-carbon propyl chain provides a specific spatial and flexibility profile that cannot be achieved with the direct-linked analog (CAS 83732-56-3) .

Aqueous Biochemistry Assay Development

The dihydrochloride salt form (CAS 1172430-39-5) is preferred for immediate application in aqueous enzyme or protein interaction assays where enhanced solubility is required. This form eliminates the need for pre-formulation steps required for the free base (CAS 926207-12-7) and ensures accurate dosing based on the 326.31 g/mol molecular weight .

Synthesis with a Defined Propyl Spacer

When used as a synthetic building block, the pre-formed propyl linker of the target compound allows for the efficient generation of more complex architectures leading to compounds like 1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[3-(piperidin-1-yl)propyl]piperidine-4-carboxamide . This shortcut simplifies synthetic routes compared to building the linker sequentially.

Application
Selection Property
Validation Focus
Proteomics with dual-piperidine scaffold
Propyl linker length and flexibility
Confirm structural identity vs. direct-linked analog
Aqueous biochemistry assay development
Dihydrochloride salt for ready solubility
Verify salt stoichiometry and solubility profile
Synthesis with defined propyl spacer
Pre-formed propyl linker
Validate synthetic utility and structural integrity
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